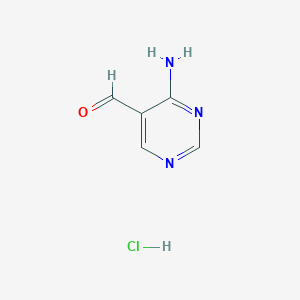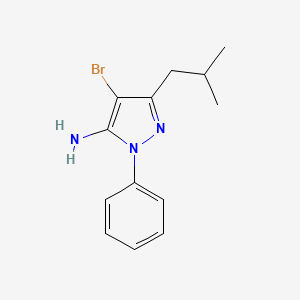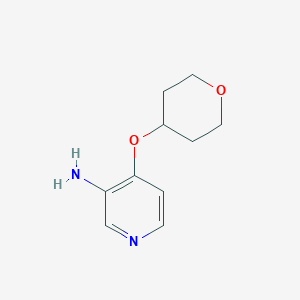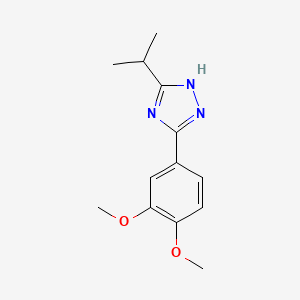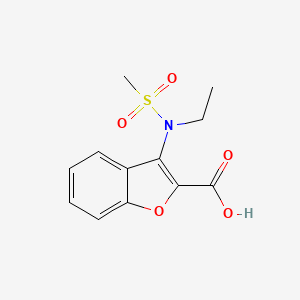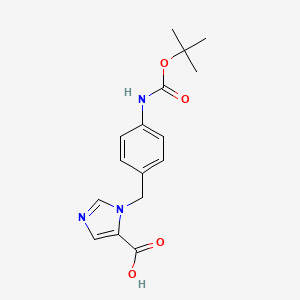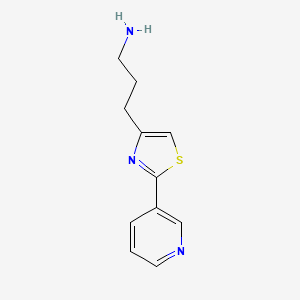
3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine is a heterocyclic compound that contains both a pyridine ring and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine typically involves the reaction of pyridine derivatives with thiazole derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a pyridine boronic acid and a thiazole halide . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems can help in scaling up the production process while maintaining the purity and quality of the final product .
化学反应分析
Types of Reactions
3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated thiazole derivatives.
科学研究应用
3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, thereby modulating their activity. The compound’s thiazole ring can interact with metal ions, which can be crucial for its biological activity. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing its mechanism of action .
相似化合物的比较
Similar Compounds
- 4-(Pyridin-2-yl)thiazol-2-amine
- 4-(Pyridin-4-yl)thiazol-2-amine
- 2-(Pyridin-3-yl)thiazol-4-yl)ethan-1-amine
Uniqueness
3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both pyridine and thiazole rings in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications .
属性
分子式 |
C11H13N3S |
|---|---|
分子量 |
219.31 g/mol |
IUPAC 名称 |
3-(2-pyridin-3-yl-1,3-thiazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C11H13N3S/c12-5-1-4-10-8-15-11(14-10)9-3-2-6-13-7-9/h2-3,6-8H,1,4-5,12H2 |
InChI 键 |
VRWVSQJRJPBAGC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


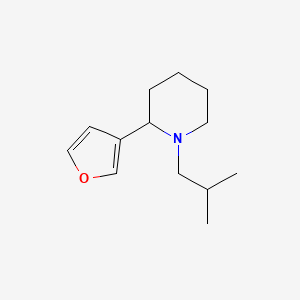


![4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11806219.png)
